Carboxine sulfoxide

Vue d'ensemble

Description

Carboxin sulfoxide is a derivative of carboxin, a systemic fungicide widely used in agriculture to protect crops from fungal diseases. Carboxin sulfoxide is known for its enhanced fungicidal properties and is often used as a seed treatment to control various fungal pathogens.

Applications De Recherche Scientifique

Carboxin sulfoxide has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study oxidation and reduction reactions.

Biology: Investigated for its effects on fungal pathogens and plant health.

Medicine: Explored for potential antifungal properties in clinical settings.

Industry: Utilized in the development of new fungicidal formulations and agricultural products.

Mécanisme D'action

Target of Action

Carboxin sulfoxide primarily targets the Succinate Dehydrogenase [ubiquinone] Flavoprotein Subunit in mitochondria . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it passes electrons to ubiquinone .

Mode of Action

Carboxin sulfoxide interacts with its target by inhibiting the activity of the Succinate Dehydrogenase enzyme . This inhibition disrupts the normal functioning of the citric acid cycle and the electron transport chain, leading to a decrease in ATP production and an overall disruption of cellular metabolism .

Biochemical Pathways

The primary biochemical pathway affected by Carboxin sulfoxide is the citric acid cycle (also known as the Krebs cycle or TCA cycle), and the electron transport chain . By inhibiting Succinate Dehydrogenase, Carboxin sulfoxide disrupts these pathways, leading to a decrease in the production of ATP, the primary energy currency of the cell .

Pharmacokinetics

It’s known that carboxin, from which carboxin sulfoxide is derived, is rapidly degraded in soil to carboxin sulfoxide . The half-life of Carboxin in soil is about 3 days .

Result of Action

The inhibition of Succinate Dehydrogenase by Carboxin sulfoxide leads to a disruption of cellular metabolism. This results in a decrease in ATP production, which can lead to cell death, particularly in fungi. This is why Carboxin sulfoxide is used as a fungicide .

Action Environment

Carboxin sulfoxide’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is known to be moderately soluble in water and non-volatile . Its degradation in the environment and its mobility in soil can also impact its efficacy and stability .

Analyse Biochimique

Biochemical Properties

Carboxin Sulfoxide, like Carboxin, plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly succinate dehydrogenase [ubiquinone] flavoprotein subunit, a mitochondrial enzyme . The nature of these interactions involves the inhibition of the enzyme, disrupting the energy production in fungi .

Cellular Effects

Carboxin Sulfoxide affects various types of cells and cellular processes. By inhibiting succinate dehydrogenase, it disrupts the tricarboxylic acid cycle and electron transport chain, which are crucial for cellular metabolism . This influences cell function and can impact cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of Carboxin Sulfoxide involves its binding to the quinone reduction site of the succinate dehydrogenase enzyme complex, preventing ubiquinone from doing so . This inhibits the enzyme, disrupting the tricarboxylic acid cycle and electron transport chain, and ultimately affecting energy production at the molecular level .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, changes in the effects of Carboxin Sulfoxide have been observed. Phototransformation of Carboxin takes place when it is dissolved in water, which can cause toxicity to aquatic organisms

Metabolic Pathways

Carboxin Sulfoxide is involved in metabolic pathways related to the tricarboxylic acid cycle and electron transport chain . It interacts with the succinate dehydrogenase enzyme, affecting metabolic flux and metabolite levels .

Transport and Distribution

Carboxin Sulfoxide is transported and distributed within cells and tissues. Its transport and distribution are influenced by its chemical properties, including its solubility in water

Subcellular Localization

The subcellular localization of Carboxin Sulfoxide is primarily at the mitochondria, where it interacts with the succinate dehydrogenase enzyme This could influence its activity or function, including any effects on specific compartments or organelles

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of carboxin sulfoxide typically involves the oxidation of carboxin. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as sodium tungstate. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the sulfoxide.

Industrial Production Methods: In industrial settings, the production of carboxin sulfoxide involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the product. The process is optimized to minimize by-products and environmental impact.

Types of Reactions:

Oxidation: Carboxin sulfoxide can undergo further oxidation to form carboxin sulfone.

Reduction: It can be reduced back to carboxin under specific conditions.

Substitution: The sulfoxide group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium tungstate, and acetic acid.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Carboxin sulfone.

Reduction: Carboxin.

Substitution: Derivatives with different functional groups replacing the sulfoxide.

Comparaison Avec Des Composés Similaires

Carboxin: The parent compound, also a systemic fungicide.

Carboxin sulfone: A further oxidized form of carboxin sulfoxide.

Oxycarboxin: Another derivative with similar fungicidal properties.

Uniqueness: Carboxin sulfoxide is unique due to its balanced properties of stability and reactivity. It offers enhanced fungicidal activity compared to carboxin and is more stable than carboxin sulfone. Its selective inhibition of succinate dehydrogenase makes it a valuable tool in both agricultural and scientific research.

Activité Biologique

Carboxin sulfoxide is a metabolite of the systemic fungicide carboxin, primarily used in agriculture to control various fungal diseases in crops. Its biological activity is characterized by its effects on cellular respiration and its potential ecological impact. This article synthesizes findings from diverse sources regarding the biological activity of carboxin sulfoxide, including its mechanism of action, environmental fate, and toxicity.

Carboxin sulfoxide acts primarily as an inhibitor of succinic dehydrogenase, a key enzyme in the mitochondrial respiratory chain. This inhibition affects the electron transport chain, leading to reduced ATP production in sensitive organisms.

Key Findings on Inhibition

- Inhibition Potency : Research indicates that carboxin sulfoxide exhibits significant inhibitory effects on the oxidation of succinate in microbial membranes, with up to 96% inhibition observed at concentrations of 1 mM .

- Comparative Inhibition : In studies comparing various inhibitors, carboxin was found to be the most potent, significantly surpassing other compounds like oxycarboxin and TTB .

| Inhibitor | Oxygen Uptake (nmol/min/mg protein) | % Inhibition |

|---|---|---|

| None | 221 | 0 |

| Carboxin | 9 | 96 |

| Oxycarboxin | 102 | 54 |

| TTB | 119 | 46 |

Environmental Fate and Persistence

Carboxin sulfoxide is more persistent than its parent compound, carboxin. It is mobile in the environment and can reform into carboxin under anaerobic conditions.

Degradation Studies

- Aerobic vs. Anaerobic Degradation : Carboxin degrades rapidly in aerobic conditions (mean half-life of approximately 1.25 days), while it persists longer in anaerobic conditions (half-life around 128 days) .

- Major Degradate : In soil metabolism studies, carboxin sulfoxide was identified as a major degradate formed from carboxin, indicating its relevance in environmental assessments .

Toxicity and Ecological Effects

The ecological impact of carboxin sulfoxide varies across different species. It is generally considered to have low toxicity to mammals but moderate toxicity to aquatic organisms.

Toxicity Data

- Mammalian Toxicity : Studies indicate that carboxin is not likely to be carcinogenic to humans and has shown no increased susceptibility in developmental studies involving infants and children .

- Aquatic Toxicity : The compound exhibits varying levels of toxicity towards aquatic life, with chronic exposure leading to reproductive issues in species such as mallard ducks .

Case Studies

Several case studies have highlighted the biological activity and ecological implications of carboxin sulfoxide:

- Soil Microbial Communities : Research has shown that exposure to carboxin sulfoxide can alter microbial community structure and function in soil ecosystems, affecting nutrient cycling processes.

- Aquatic Ecosystems : Studies assessing the impact on fish populations revealed reduced growth rates and reproductive success when exposed to contaminated water bodies.

Propriétés

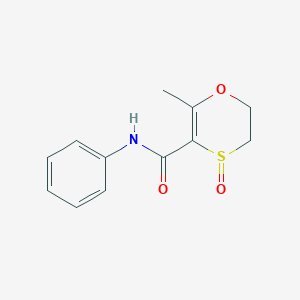

IUPAC Name |

6-methyl-4-oxo-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-9-11(17(15)8-7-16-9)12(14)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXIHLNNJNITMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(S(=O)CCO1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041531 | |

| Record name | Carboxin sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17757-70-9 | |

| Record name | Carboxin sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017757709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxin sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBOXIN SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8Z570YAVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Carboxin sulfoxide generated?

A1: Carboxin sulfoxide is a metabolite of the systemic fungicide Carboxin (Vitavax). Cultures of the fungus Rhizopus japonicus in a synthetic glucose medium can convert Carboxin into Carboxin sulfoxide and Carboxin sulfone. [] Interestingly, under partially anaerobic conditions in a steep medium, Carboxin sulfoxide becomes a major metabolite along with another product formed by the addition of water to Carboxin. []

Q2: Are there methods to synthesize radiolabeled Carboxin sulfoxide for research purposes?

A2: Yes, Carboxin sulfoxide labeled with Carbon-14 (14C) can be synthesized. A study outlines the preparation of 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide phenyl-U-14C (Carboxin), along with its sulfoxide and sulfone derivatives, all labeled with 14C at the phenyl ring. [] This radiolabeling strategy can be valuable for tracing the metabolic fate and distribution of Carboxin and its metabolites in various biological systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.